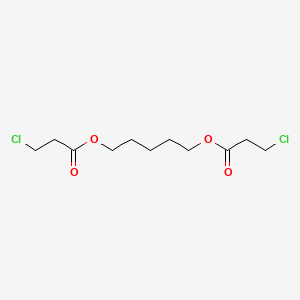
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate is an organic compound with the molecular formula C11H18Cl2O4 and a molecular weight of 285.164 g/mol . This compound is characterized by the presence of two chloropropanoate groups attached to a pentyl chain. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate typically involves the esterification of 3-chloropropanoic acid with pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include the use of microwave-enhanced synthesis methods to accelerate reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include alcohols, amines, or thiols.
Hydrolysis Products: The hydrolysis of this compound yields 3-chloropropanoic acid and pentanol.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 3-chloropropanoic acid, which may interact with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropropanoic Acid: A related compound with similar chemical properties and reactivity.
3-Chloropropionyl Chloride: Another related compound used in organic synthesis.
Ethyl 3-Chloropropanoate: An ester derivative with similar reactivity.
Uniqueness
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate is unique due to its dual ester functionality, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
50343-50-5 |
|---|---|
Molekularformel |
C11H18Cl2O4 |
Molekulargewicht |
285.16 g/mol |
IUPAC-Name |
5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate |
InChI |
InChI=1S/C11H18Cl2O4/c12-6-4-10(14)16-8-2-1-3-9-17-11(15)5-7-13/h1-9H2 |
InChI-Schlüssel |
HSPXGFSQEKOSDS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC(=O)CCCl)CCOC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


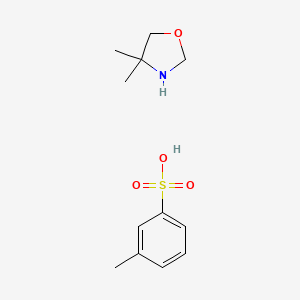
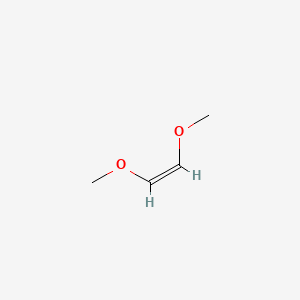
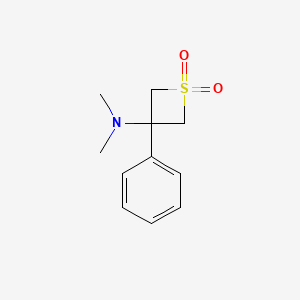
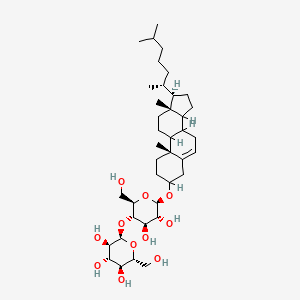
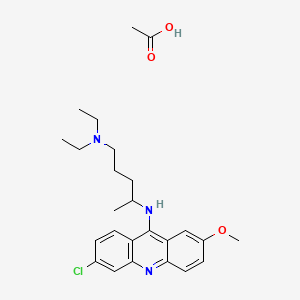
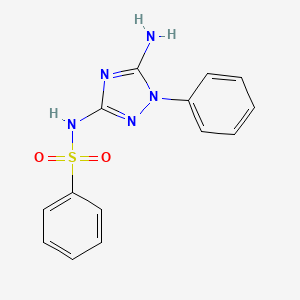
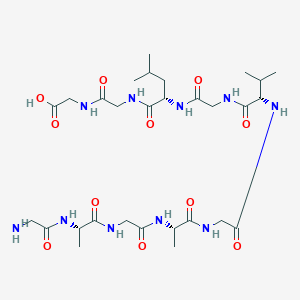
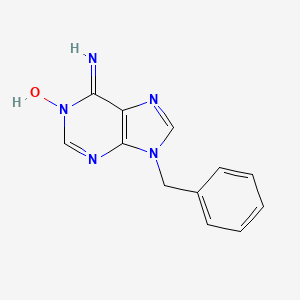
![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)
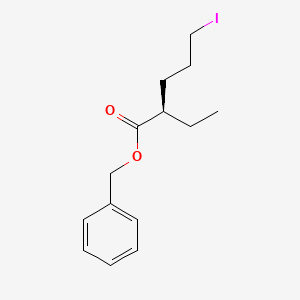
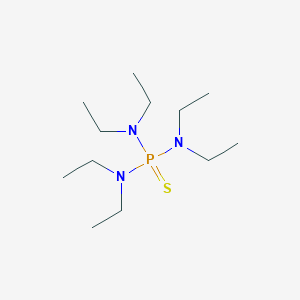
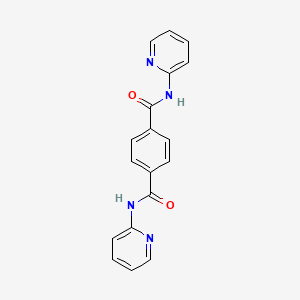
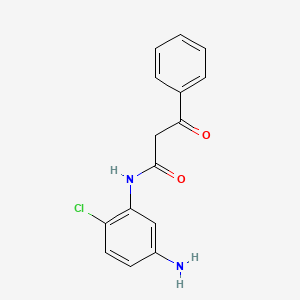
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
